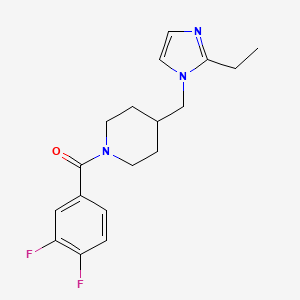
(3,4-difluorophenyl)(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3,4-difluorophenyl)(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also contains a piperidine ring and a difluorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound includes an imidazole ring, a piperidine ring, and a difluorophenyl group . The imidazole ring is a five-membered heterocyclic moiety with two nitrogen atoms . The piperidine ring is a six-membered ring with one nitrogen atom. The difluorophenyl group consists of a phenyl ring with two fluorine atoms attached .科学的研究の応用
Synthesis and Chemical Properties
- Synthesis of Piperidin-4-yl Methanone Derivatives : Zheng Rui conducted research on the synthesis of a related compound, (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, using piperidine-4-carboxylic acid and ethyl carbonochloridate. This synthesis involves amidation, Friedel-Crafts acylation, and hydration, achieving an overall yield of 62.4% (Zheng, 2010).
- Antimicrobial Activity of Oxime Derivatives : A study by L. Mallesha and K. Mohana on 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives found that these compounds exhibit significant antimicrobial activity against various bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Biological Activities
- Histamine H(3)-Receptor Antagonists : Research by G. Meier et al. explored the influence of replacing imidazole with a piperidine moiety in various histamine H(3)-receptor antagonists. Although this modification led to a loss of affinity in many compounds, it successfully maintained in vitro affinities in some ether derivatives, highlighting the potential for developing new histamine receptor antagonists (Meier et al., 2001).
- CB1 Cannabinoid Receptor Interaction : A study by J. Shim et al. on the molecular interaction of an antagonist with the CB1 cannabinoid receptor provides insights into the steric and electrostatic factors influencing receptor binding. This research contributes to understanding how chemical modifications affect receptor interactions, potentially informing the design of new therapeutic agents (Shim et al., 2002).
Structural and Theoretical Studies
- Crystal Structure and DFT Calculations : The crystal structure and DFT calculations of related compounds have been conducted to understand their molecular configurations and electronic properties. Studies like those by C. S. Karthik et al. offer valuable insights into the structural, thermal, and optical properties of such compounds, facilitating the development of materials with tailored properties for various applications (Karthik et al., 2021).
将来の方向性
特性
IUPAC Name |
(3,4-difluorophenyl)-[4-[(2-ethylimidazol-1-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N3O/c1-2-17-21-7-10-23(17)12-13-5-8-22(9-6-13)18(24)14-3-4-15(19)16(20)11-14/h3-4,7,10-11,13H,2,5-6,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBAJXFUZVIJQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CC2CCN(CC2)C(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one](/img/structure/B2567210.png)

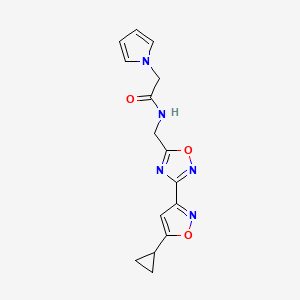
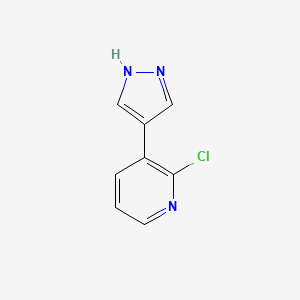
![2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2567216.png)

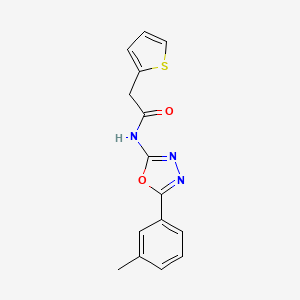
![1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]prop-2-yn-1-one; trifluoroacetic acid](/img/structure/B2567220.png)
![6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-3-ol](/img/structure/B2567222.png)
![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2567225.png)
![N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyrazine-2-carboxamide](/img/structure/B2567226.png)
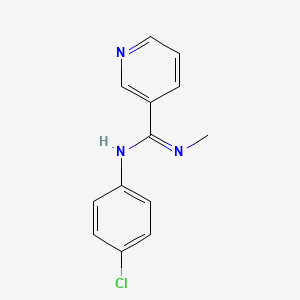
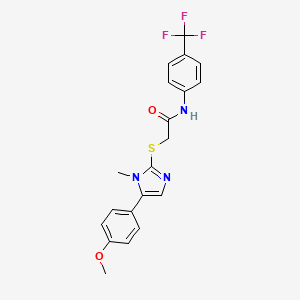
![5,7-Dimethyl-2-thiophen-2-ylpyrazolo[1,5-a]pyrimidine](/img/no-structure.png)